

Chondramide C: A Myxobacterial Cyclodepsipeptide Targeting the Actin Cytoskeleton

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Compound of Interest

Compound Name: Chondramide C

Cat. No.: B15561887

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chondramide C is a potent cytotoxic cyclodepsipeptide, a natural product originating from the terrestrial myxobacterium *Chondromyces crocatus*.^{[1][2]} As a member of the jaspamide/chondramide family of depsipeptides, it has garnered significant interest within the scientific community due to its profound effects on the actin cytoskeleton, a critical component in cell shape, motility, and division.^{[1][3]} This technical guide provides a comprehensive overview of **Chondramide C**, including its biological source, mechanism of action, quantitative activity data, and detailed experimental protocols relevant to its study.

Introduction

Myxobacteria are a rich source of novel secondary metabolites with diverse and potent biological activities. **Chondramide C**, produced by strains of *Chondromyces crocatus*, is a prime example of such a metabolite.^{[1][2]} Structurally, it is a cyclodepsipeptide, closely related to jaspalakinolide, which was originally isolated from marine sponges.^[1] The chondramides, unlike their marine counterparts, can be produced in larger quantities through fermentation, making them more accessible for research and potential therapeutic development.^[2] Their primary mechanism of action involves the disruption of the actin cytoskeleton, leading to potent antiproliferative and cytotoxic effects against a range of cancer cell lines.^{[2][4]}

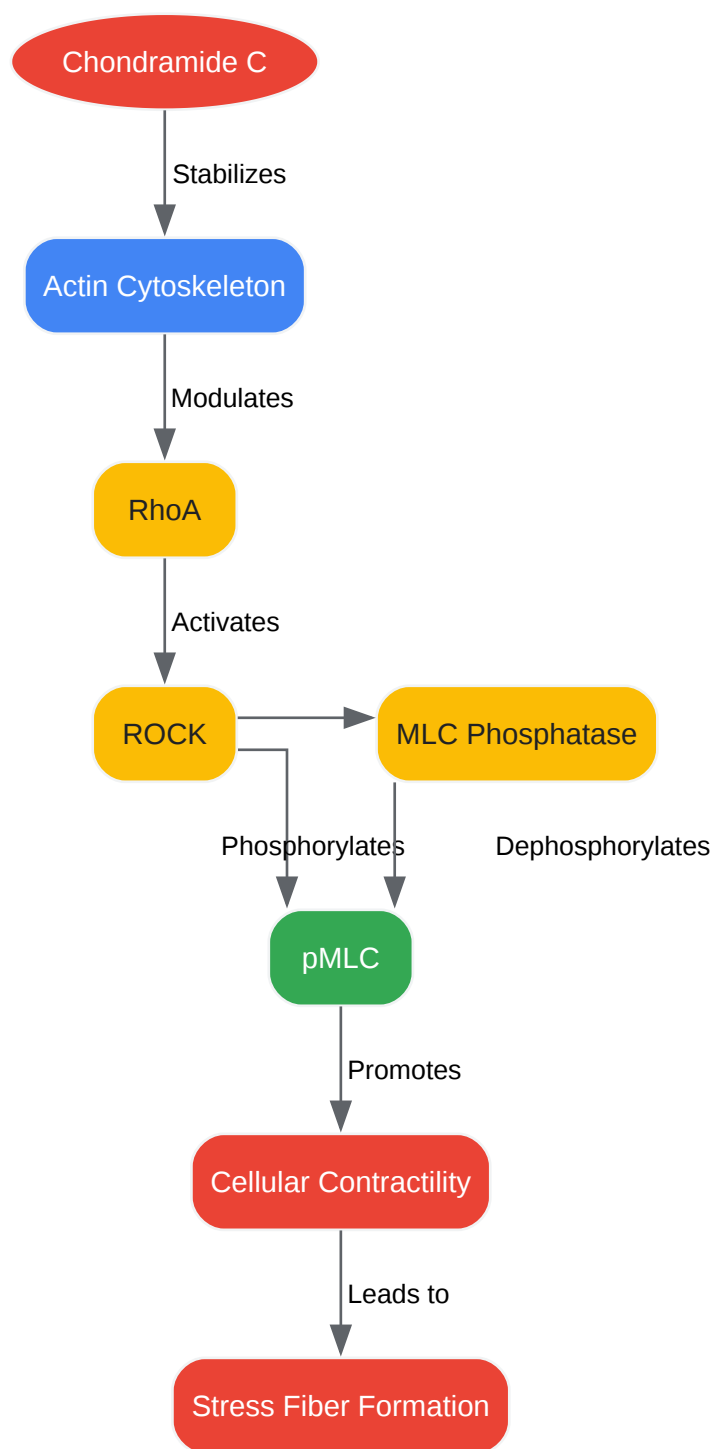
Biological Activity and Mechanism of Action

Chondramide C exerts its biological effects by directly targeting the actin cytoskeleton. Unlike agents that depolymerize actin filaments, **Chondramide C** induces or accelerates actin polymerization, leading to the stabilization of F-actin.^[2] This activity is similar to that of jasplakinolide. This interference with the dynamic nature of the actin cytoskeleton disrupts essential cellular processes, including cell division, which ultimately leads to apoptosis. Studies have shown that treatment with chondramides results in the formation of multinucleated cells, a hallmark of disrupted cytokinesis.^[4]

The antiproliferative effects of **Chondramide C** have been demonstrated across various tumor cell lines, with IC₅₀ values in the nanomolar range, comparable to other potent cytoskeletal agents like cytochalasin D and jasplakinolide.^[2]

Signaling Pathway

Chondramide C has been shown to inhibit cellular contractility, a key process in cancer cell invasion and metastasis. This is achieved through the modulation of the RhoA signaling pathway. Treatment with chondramides leads to a decrease in RhoA activity, which in turn reduces the phosphorylation of downstream effectors such as myosin light chain (MLC), ultimately disrupting the formation of stress fibers and focal adhesions.



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Proposed signaling pathway of **Chondramide C**'s effect on cellular contractility.

Quantitative Data

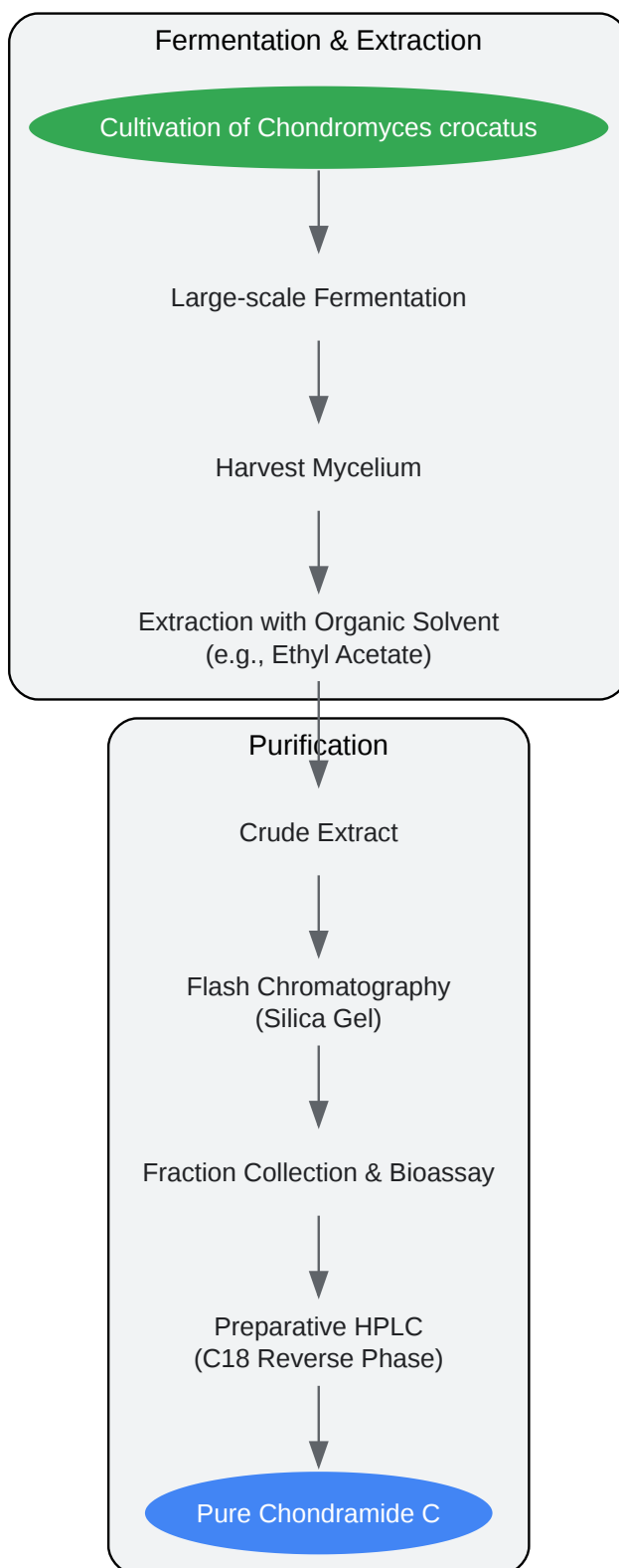
The antiproliferative activity of **Chondramide C** and its analogs has been quantified against several human cancer cell lines. The following table summarizes the reported 50% growth inhibition (GI50) values.

Compound	Cell Line	Cell Type	GI50 (nM)	Reference
Chondramide C	HeLa	Cervical Cancer	10 - 50	[2]
A549	Lung Cancer	5 - 25	[2]	
MCF-7	Breast Cancer	15 - 60	[2]	
HT-29	Colon Cancer	20 - 85	[2]	
K-562	Leukemia	3 - 15	[2]	

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Chondramide C**.

Isolation and Purification of Chondramide C



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Workflow for the isolation and purification of **Chondramide C**.

1. Cultivation of *Chondromyces crocatus*

- Inoculate a suitable liquid medium (e.g., containing casitone, MgSO₄, and other trace elements) with a culture of *Chondromyces crocatus*.
- Incubate at 30°C with shaking for several days to generate a seed culture.

2. Fermentation

- Use the seed culture to inoculate a larger volume of production medium.
- Continue fermentation at 30°C with aeration and agitation for an extended period (e.g., 7-14 days) to allow for the production of secondary metabolites.

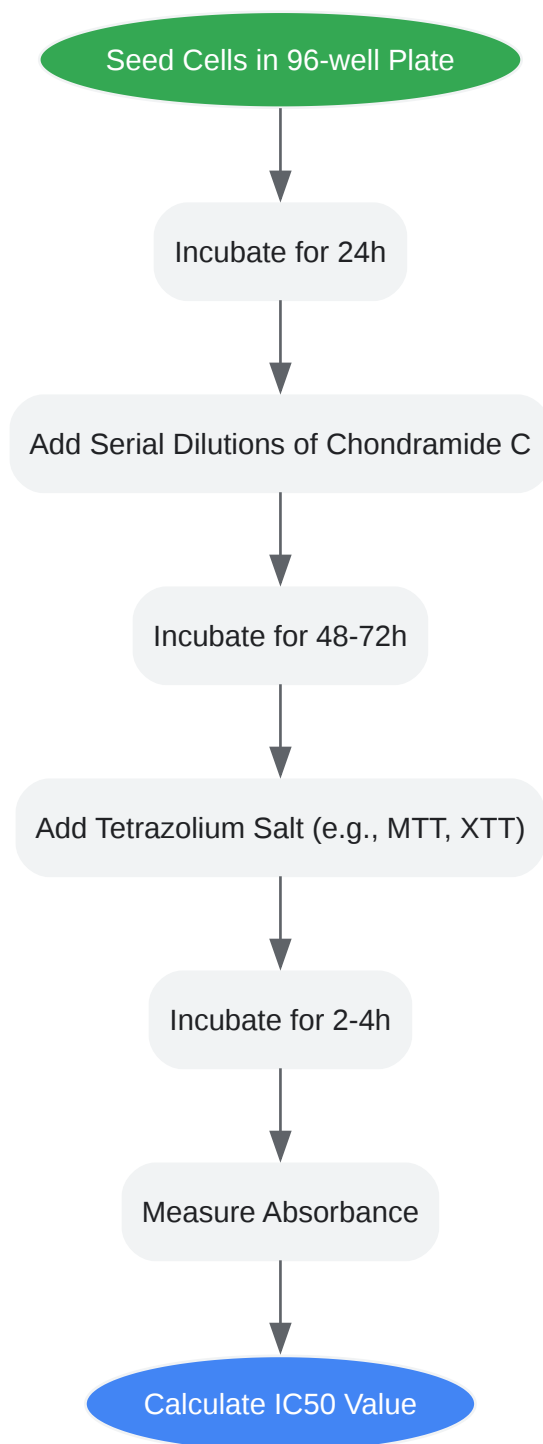
3. Extraction

- Separate the mycelium from the culture broth by centrifugation or filtration.
- Extract the mycelium and the supernatant separately with an organic solvent such as ethyl acetate.
- Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

4. Purification

- Subject the crude extract to flash chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate.
- Collect fractions and monitor for the presence of chondramides using thin-layer chromatography (TLC) and a suitable bioassay (e.g., antifungal or cytotoxicity assay).
- Pool the active fractions and further purify them using preparative high-performance liquid chromatography (HPLC) on a C18 reverse-phase column with a water/acetonitrile gradient.
- Collect the peak corresponding to **Chondramide C** and verify its purity by analytical HPLC and mass spectrometry.

Cell Proliferation Assay (Tetrazolium Salt Reduction)



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Workflow for the cell proliferation assay.

1. Cell Seeding

- Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium.
- Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment

- Prepare serial dilutions of **Chondramide C** in culture medium.
- Remove the medium from the wells and add 100 μ L of the **Chondramide C** dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubate the plates for an additional 48-72 hours.

3. Tetrazolium Salt Reduction

- Prepare a solution of a tetrazolium salt (e.g., MTT at 5 mg/mL in PBS or XTT).
- Add 10-20 μ L of the tetrazolium salt solution to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add 100 μ L of solubilization solution (e.g., acidified isopropanol) to each well and mix to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

4. Data Analysis

- Subtract the background absorbance from all readings.
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the logarithm of the **Chondramide C** concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Fluorescence Microscopy of the Actin Cytoskeleton

1. Cell Culture and Treatment

- Grow cells on glass coverslips in a petri dish.
- Treat the cells with the desired concentration of **Chondramide C** for a specified period.

2. Fixation and Permeabilization

- Wash the cells with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells with 3.7% paraformaldehyde in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Wash the cells three times with PBS.

3. Staining

- Block non-specific binding by incubating the cells with 1% bovine serum albumin (BSA) in PBS for 30 minutes.
- Incubate the cells with a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-60 minutes at room temperature in the dark.
- (Optional) Counterstain the nuclei with a DNA stain like DAPI.
- Wash the cells three times with PBS.

4. Imaging

- Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

In Vitro Actin Polymerization Assay (Viscosimetry)

1. Preparation of G-actin

- Prepare G-actin (monomeric actin) from a purified source (e.g., rabbit skeletal muscle) by dialysis against a low ionic strength buffer (G-buffer: 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.2 mM CaCl₂, 0.5 mM DTT).
- Keep the G-actin on ice to prevent spontaneous polymerization.

2. Polymerization Reaction

- In a viscometer, mix G-actin (final concentration ~0.5 mg/mL) with G-buffer.
- Add **Chondramide C** at various concentrations.
- Initiate polymerization by adding a polymerization-inducing salt solution (e.g., to a final concentration of 2 mM MgCl₂ and 100 mM KCl).
- Measure the viscosity of the solution at regular time intervals. An increase in viscosity indicates actin polymerization.

3. Data Analysis

- Plot viscosity as a function of time.
- Compare the polymerization kinetics (lag phase, elongation rate, and steady-state viscosity) in the presence and absence of **Chondramide C**.

Conclusion

Chondramide C stands out as a promising natural product with significant potential for further investigation in the field of cancer research and cell biology. Its well-defined mechanism of action, potent activity, and accessibility through fermentation make it an excellent tool for studying the actin cytoskeleton and a potential lead compound for the development of novel anticancer agents. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the multifaceted biological activities of this fascinating myxobacterial metabolite.

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